molecular formula C29H33NO5 B11219535 1-(1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-methoxyphenyl)ethanone

1-(1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-methoxyphenyl)ethanone

Cat. No.: B11219535
M. Wt: 475.6 g/mol
InChI Key: OSYOBMSQGQAMJA-UHFFFAOYSA-N
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Description

1-{1-[(4-ETHYLPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL}-2-(4-METHOXYPHENYL)ETHAN-1-ONE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[(4-ETHYLPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL}-2-(4-METHOXYPHENYL)ETHAN-1-ONE typically involves multiple steps, including the formation of the tetrahydroisoquinoline core, the introduction of the ethylphenoxy and methoxyphenyl groups, and the final coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

1-{1-[(4-ETHYLPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL}-2-(4-METHOXYPHENYL)ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-{1-[(4-ETHYLPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL}-2-(4-METHOXYPHENYL)ETHAN-1-ONE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{1-[(4-ETHYLPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL}-2-(4-METHOXYPHENYL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. Detailed studies on its binding affinity, selectivity, and molecular interactions are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-METHOXYPHENYL)ETHAN-1-ONE
  • 1-(4-METHOXYPHENYL)-4-METHYL-1-PENTEN-3-ONE
  • 1-(4-METHOXYPHENYL)-2,3,3-TRICHLORO-2-PROPEN-1-ONE

Uniqueness

1-{1-[(4-ETHYLPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL}-2-(4-METHOXYPHENYL)ETHAN-1-ONE stands out due to its unique combination of functional groups and structural complexity

Properties

Molecular Formula

C29H33NO5

Molecular Weight

475.6 g/mol

IUPAC Name

1-[1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-(4-methoxyphenyl)ethanone

InChI

InChI=1S/C29H33NO5/c1-5-20-6-12-24(13-7-20)35-19-26-25-18-28(34-4)27(33-3)17-22(25)14-15-30(26)29(31)16-21-8-10-23(32-2)11-9-21/h6-13,17-18,26H,5,14-16,19H2,1-4H3

InChI Key

OSYOBMSQGQAMJA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)CC4=CC=C(C=C4)OC)OC)OC

Origin of Product

United States

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